molecular formula C10H9IN2O B8526799 4-iodo-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

4-iodo-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

Cat. No.: B8526799
M. Wt: 300.10 g/mol
InChI Key: NOPKJXLARKIEME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-iodo-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is a useful research compound. Its molecular formula is C10H9IN2O and its molecular weight is 300.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9IN2O

Molecular Weight

300.10 g/mol

IUPAC Name

4-iodo-1,6-dimethylpyrrolo[2,3-b]pyridine-5-carbaldehyde

InChI

InChI=1S/C10H9IN2O/c1-6-8(5-14)9(11)7-3-4-13(2)10(7)12-6/h3-5H,1-2H3

InChI Key

NOPKJXLARKIEME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C=CN(C2=N1)C)I)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of (4-iodo-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol in dichloromethane (DCM) (300 mL) was treated with PCC (11.96 g, 55.5 mmol) and Celite™ (17 g) in one portion. After 3 h, the mixture was diluted with DCM (100 mL) and filtered through a pad of celite and washed with DCM/ethyl acetate (10:1). The filtrate was concentrated in vacuo to afford the title compound (10.8 g, 36.0 mmol, 84% yield) as a yellow solid: 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 2.88 (s, 3H) 3.88 (s, 3H) 6.48 (d, J=3.52 Hz, 1H) 7.22 (d, J=3.52 Hz, 1H) 10.36 (s, 1H). LC/MS (m/z) ES+=301 (M+1)+
Name
(4-iodo-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
11.96 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
84%

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